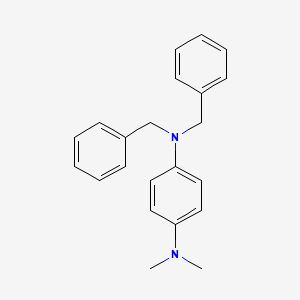
2-(2-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane
Vue d'ensemble
Description
2-(2-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane is an organoboron compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,3,2-dioxaborinane ring. The trifluoromethyl group is known for its significant electronegativity and unique chemical properties, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane typically involves the hydroboration of alkenes or alkynes followed by cyclization. One common method is the reaction of 2-(Trifluoromethyl)phenylboronic acid with ethylene glycol under acidic conditions to form the dioxaborinane ring . The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted boronic acids, alcohols, and various substituted phenyl derivatives .
Applications De Recherche Scientifique
2-(2-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it effective in modulating biological pathways. The compound can inhibit or activate specific enzymes, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylphenylboronic Acid: Similar in structure but lacks the dioxaborinane ring.
Trifluoromethylphenyl Isocyanate: Contains the trifluoromethyl group but differs in its functional group and reactivity.
Trifluoromethylphenyl Ether: Another trifluoromethyl-substituted compound with different applications and properties.
Uniqueness
2-(2-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane is unique due to its combination of the trifluoromethyl group and the dioxaborinane ring, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BF3O2/c12-10(13,14)8-4-1-2-5-9(8)11-15-6-3-7-16-11/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPJBIHZJWIKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole](/img/structure/B8201866.png)

![5-(tert-Butyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8201886.png)
![(4R)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8201891.png)
![(3AR,3a'R,7aR,7a'R)-2,2'-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B8201892.png)
![N-[10,16-bis(3,5-dimethylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8201900.png)

![N-(4-Bromophenyl)-2',4'-dibutoxy-N-(2',4'-dibutoxy-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8201917.png)
![4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)(2,2,2-trifluoroacetyl)amino]benzoic Acid Trifluoroacetate](/img/structure/B8201934.png)

![4'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene]](/img/structure/B8201937.png)
